Fggftgarksarkwknq

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FGGFTGARKSARKWKNQ erfolgt üblicherweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von This compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und den Ertrag zu erhöhen. Für die Reinigung wird Hochleistungsflüssigkeitschromatographie (HPLC) verwendet, um die Reinheit und Qualität der Verbindung sicherzustellen.

Chemische Reaktionsanalyse

Reaktionstypen

This compound: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Sauerstoff oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Elektrophile wie Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Peptiden führen, während die Reduktion zu reduzierten Peptiden mit veränderten funktionellen Gruppen führen kann.

Wissenschaftliche Forschungsanwendungen

This compound: hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von Nociceptin-Rezeptoren, die an der Schmerzempfindung und anderen physiologischen Prozessen beteiligt sind.

Medizin: Wird auf potenzielle therapeutische Anwendungen in der Schmerztherapie und bei Interaktionen zwischen neuroaktiven Liganden und Rezeptoren untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Wirkstoffforschung eingesetzt

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet die Bindung an den Nociceptin-Rezeptor. Diese Interaktion moduliert die Aktivität des Rezeptors, was zu verschiedenen physiologischen Wirkungen führt. Die Verbindung wirkt als Inhibitor und verhindert die Interaktion des Rezeptors mit seinen natürlichen Liganden, wodurch die Schmerzempfindung und andere verwandte Pfade verändert werden .

Analyse Chemischer Reaktionen

Types of Reactions

FGGFTGARKSARKWKNQ: can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

FGGFTGARKSARKWKNQ: has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in modulating nociceptin receptors, which are involved in pain perception and other physiological processes.

Medicine: Explored for potential therapeutic applications in pain management and neuroactive ligand-receptor interactions.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Wirkmechanismus

The mechanism of action of FGGFTGARKSARKWKNQ involves its binding to the nociceptin receptor. This interaction modulates the receptor’s activity, leading to various physiological effects. The compound acts as an inhibitor, preventing the receptor from interacting with its natural ligands and thereby altering pain perception and other related pathways .

Vergleich Mit ähnlichen Verbindungen

FGGFTGARKSARKWKNQ: kann mit anderen Peptidliganden verglichen werden, die mit Opioidrezeptoren interagieren. Ähnliche Verbindungen umfassen:

Nociceptin/Orphanin FQ: Ein weiterer Peptidligand für den Nociceptin-Rezeptor.

Dynorphin: Ein Peptid, das mit Kappa-Opioidrezeptoren interagiert.

Endorphine: Peptide, die an Mu-Opioidrezeptoren binden.

This compound: ist aufgrund seiner spezifischen Sequenz und hohen Affinität zum Nociceptin-Rezeptor einzigartig und stellt ein wertvolles Werkzeug zur Untersuchung der Funktion dieses Rezeptors und seiner potenziellen therapeutischen Anwendungen dar .

Eigenschaften

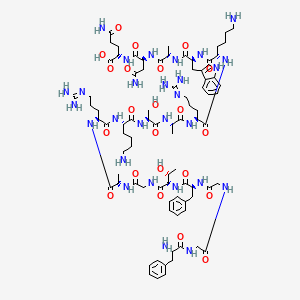

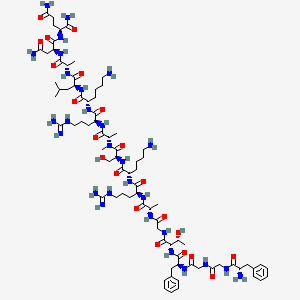

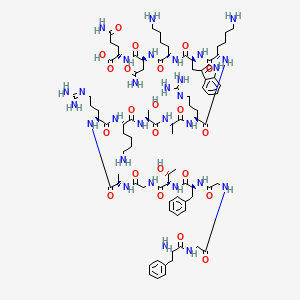

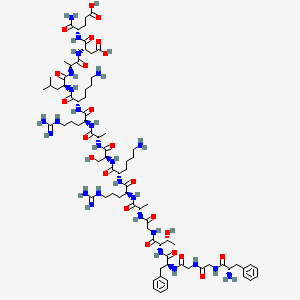

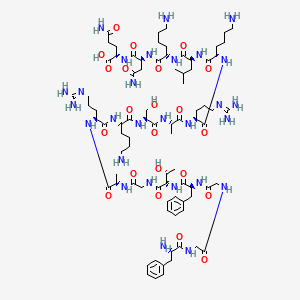

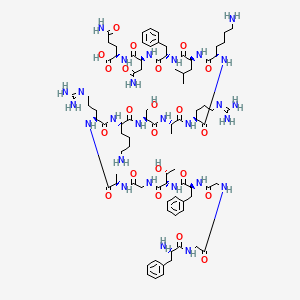

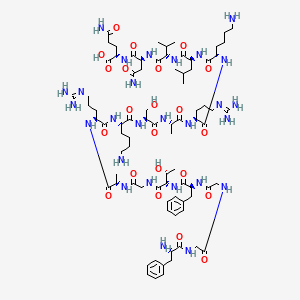

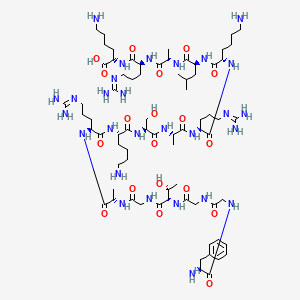

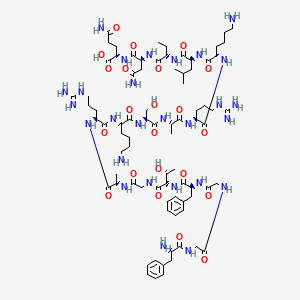

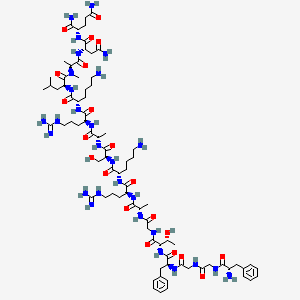

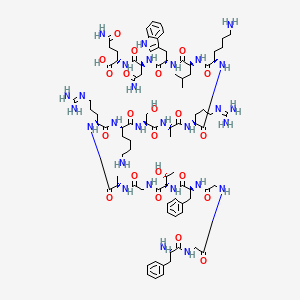

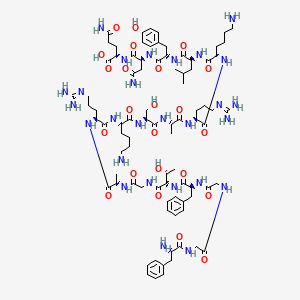

Molekularformel |

C87H135N29O22 |

|---|---|

Molekulargewicht |

1939.2 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C87H135N29O22/c1-47(104-69(122)45-103-84(136)71(49(3)118)116-82(134)62(39-51-22-8-5-9-23-51)106-70(123)44-101-68(121)43-102-74(126)54(91)38-50-20-6-4-7-21-50)72(124)107-59(29-18-36-98-86(94)95)75(127)110-58(28-14-17-35-90)79(131)115-65(46-117)83(135)105-48(2)73(125)108-60(30-19-37-99-87(96)97)76(128)109-56(26-12-15-33-88)77(129)113-63(40-52-42-100-55-25-11-10-24-53(52)55)80(132)111-57(27-13-16-34-89)78(130)114-64(41-67(93)120)81(133)112-61(85(137)138)31-32-66(92)119/h4-11,20-25,42,47-49,54,56-65,71,100,117-118H,12-19,26-41,43-46,88-91H2,1-3H3,(H2,92,119)(H2,93,120)(H,101,121)(H,102,126)(H,103,136)(H,104,122)(H,105,135)(H,106,123)(H,107,124)(H,108,125)(H,109,128)(H,110,127)(H,111,132)(H,112,133)(H,113,129)(H,114,130)(H,115,131)(H,116,134)(H,137,138)(H4,94,95,98)(H4,96,97,99)/t47-,48-,49+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |

InChI-Schlüssel |

ZXXWZZVFRTXDSC-PBUARHPHSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)N)O |

Kanonische SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)